(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, a chroman moiety, and a pyrrolidinone ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the condensation of (E)-3-(furan-2-yl)acryloyl chloride with a suitable spiro[chroman-2,3’-pyrrolidin]-4-one precursor under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acryl group can be reduced to form the corresponding saturated compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acryl group can produce the corresponding saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential biological activities. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The furan ring and spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Furyl)acryloyl chloride: Shares the furan-acryloyl moiety but lacks the spirocyclic structure.
Benzofuran derivatives: Contain a furan ring fused to a benzene ring, exhibiting different biological activities.
Uniqueness
(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but lacking the spirocyclic arrangement.
Properties
IUPAC Name |
1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-16-12-19(24-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-23-14/h1-8,11H,9-10,12-13H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMGOYUKQVINOD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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